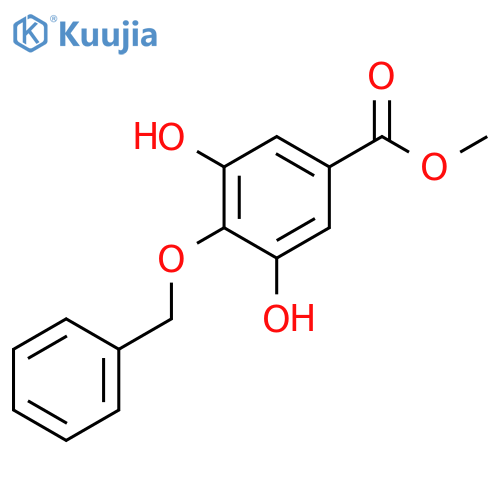

Cas no 91925-82-5 (Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate)

91925-82-5 structure

商品名:Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate

- methyl 3,5-dihydroxy-4-phenylmethoxybenzoate

- HMS2273A18

- SCHEMBL16250484

- SMR000020898

- CHEMBL1431142

- SR-01000523720-1

- Oprea1_216405

- Benzoic acid, 3,5-dihydroxy-4-(phenylmethoxy)-, methyl ester

- EU-0052078

- SR-01000523720

- MLS000085769

- methyl4-(benzyloxy)-3,5-dihydroxybenzoate

- 91925-82-5

- AKOS001739999

- STK759913

-

- インチ: InChI=1S/C15H14O5/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8,16-17H,9H2,1H3

- InChIKey: HXUGADXSKBFNMU-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC(=C(C(=C1)O)OCC2=CC=CC=C2)O

計算された属性

- せいみつぶんしりょう: 274.08412354g/mol

- どういたいしつりょう: 274.08412354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 76Ų

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A136371-1g |

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate |

91925-82-5 | 95+% | 1g |

$216.0 | 2024-04-16 | |

| Alichem | A019094423-1g |

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate |

91925-82-5 | 95% | 1g |

$400.00 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644320-1g |

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate |

91925-82-5 | 98% | 1g |

¥5132.00 | 2024-04-25 |

91925-82-5 (Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate) 関連製品

- 617-05-0(Ethyl vanillate)

- 6702-50-7(Methyl isovanillate)

- 2150-38-1(Methyl 3,4-dimethoxybenzoate)

- 6970-19-0(3,4,5-Triethoxybenzoic acid)

- 1916-07-0(Methyl 3,4,5-trimethoxybenzoate)

- 6178-44-5(Ethyl 3,4,5-Trimethoxybenzoate)

- 5409-31-4(3,4-Diethoxybenzoic acid)

- 10543-12-1(4-(Acetyloxy)-3-methoxybenzoic Acid)

- 3943-74-6(Methyl vanillate)

- 2150-37-0(Methyl 3,5-dimethoxybenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91925-82-5)Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate

清らかである:99%

はかる:1g

価格 ($):194.0